3-(2,4-Dimethylphenyl)-1-propene
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Overview
Description
Synthesis Analysis
Paper details a regioselective synthesis method for 3,4-dimethylpenta-1,3-diene, which is a compound with a similar structure to the target compound. The synthesis involves a condensation reaction followed by a Wittig reaction, yielding the desired diene. This method could potentially be adapted for the synthesis of "3-(2,4-Dimethylphenyl)-1-propene" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, is discussed in paper . The crystal structure was determined using X-ray crystallography, revealing an exact C2 symmetry. Although the target compound is not a tetraaza analogue, the techniques and analysis could be relevant for determining its molecular structure.
Chemical Reactions Analysis
Paper explores the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene and its subsequent reactions. This study provides insights into the types of reactions that vinyl compounds can undergo, which may be applicable to "3-(2,4-Dimethylphenyl)-1-propene" due to the presence of a vinyl group in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "3-(2,4-Dimethylphenyl)-1-propene" are not directly discussed in the provided papers. However, paper describes the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, which could offer comparative data on how substituents on aromatic rings influence physical properties. Additionally, paper discusses the synthesis of a polyphenylene oxide derivative, which includes dimethylphenol units, potentially offering insights into the reactivity and properties of the dimethylphenyl group.
Scientific Research Applications
Catalytic Dimerization Reactions :
- Propene can be catalytically dimerized to 2,3-dimethylbutene using nickel complexes. This reaction shows high rates of dimerization and significant selectivity under certain conditions (Eberhardt & Griffin, 1970).
- Organoimido tungsten complexes catalyze the dimerization of propene and ethene, leading primarily to the formation of 2,3-dimethylbutenes (Olivier & Laurent-Gérot, 1999).
Molecular Complex Studies :
- Studies on molecular complexes involving 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol and related compounds offer insights into hydrogen-bonded ring structures (Toda, Tanaka, & Mak, 1985).
Development of Catalysts :
- Selective dimerization of 1,3-butadiene to 1,3,7-octatriene has been achieved through modification of palladium carbene catalysts (Harkal et al., 2005).
- Rhenium-catalyzed deoxydehydration reactions on 1,2-propanediol are noteworthy for their innovative approach to propene production (Scioli et al., 2020).
Complex Formation and Crystal Structures :
- The study of nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands emphasizes the correlation between ligand properties and the activity of catalysts in propene/CO copolymerization (Meier et al., 2003).
Ethene Conversion and Polymerization :
- A one-step conversion of ethene to propene using nickel ion-loaded mesoporous silica demonstrates a significant advance in petroleum chemistry (Iwamoto, 2011).
Olefin Oligomerization and Polymerization :
- Reactions of alkenes on lanthana catalysts reveal insights into the self-poisoning phenomena and the role of allylic species in alkene hydrogenation (Bird, Kemball, & Leach, 1987).
- Propene/ethylene-[1-13C] copolymerization has been used to investigate catalyst regioselectivity in the production of isotactic polypropylene (Busico et al., 2004).
Synthesis of Organoselenium Compounds :
- The synthesis of unsaturated organoselenium compounds via the reaction of organic diselenides with 2,3-dichloro-1-propene offers an innovative approach in organoselenium chemistry (Levanova et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethyl-1-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)8-10(11)3/h4,6-8H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBMHANWJCVFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633478 |
Source
|
Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-1-propene | |
CAS RN |
3840-33-3 |
Source
|
Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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